molecular formula C21H19NO2 B2614149 8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797096-34-4

8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2614149
CAS No.: 1797096-34-4
M. Wt: 317.388
InChI Key: XHSVTAVHVRYGRU-UHFFFAOYSA-N
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Description

8-(9H-xanthene-9-carbonyl)-8-azabicyclo[321]oct-2-ene is a complex organic compound that features a unique structure combining elements of xanthene and azabicyclo[321]octane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves the condensation of a salicylic acid derivative with a phenol derivative. This reaction can be carried out under acidic or basic conditions, often using catalysts to improve yield and selectivity . Another approach involves the reaction of an aryl aldehyde with a phenol derivative, followed by cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and minimize by-products. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism by which 8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene exerts its effects involves interactions with various molecular targets. The xanthene moiety can interact with biological membranes, while the azabicyclo[3.2.1]octane structure may influence receptor binding and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is unique due to its combination of xanthene and azabicyclo[3.2.1]octane structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c23-21(22-14-6-5-7-15(22)13-12-14)20-16-8-1-3-10-18(16)24-19-11-4-2-9-17(19)20/h1-6,8-11,14-15,20H,7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSVTAVHVRYGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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